4-Heptylbenzaldehyde

Description

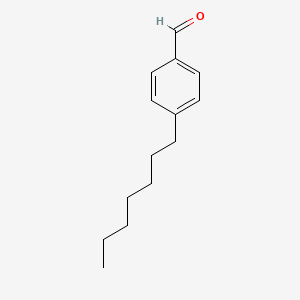

4-Heptylbenzaldehyde (CAS: N/A; molecular formula: C₁₄H₂₀O) is an alkyl-substituted benzaldehyde derivative featuring a linear heptyl chain at the para position of the benzaldehyde core. This compound belongs to a broader class of aromatic aldehydes with variable alkyl chain lengths, which are studied for their liquid crystalline properties and applications in material science .

Properties

IUPAC Name |

4-heptylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFVBFVDDUPPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-heptyltoluene using manganese dioxide in dichloromethane at room temperature. The reaction typically proceeds for about two hours to yield the desired aldehyde .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Heptylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-heptylbenzoic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-heptylbenzyl alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: 4-Heptylbenzoic acid.

Reduction: 4-Heptylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Heptylbenzaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in studies involving the interaction of aldehydes with biological systems.

Medicine: Research into its potential pharmacological properties is ongoing.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Heptylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is crucial in its applications in organic synthesis and potential biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4-heptylbenzaldehyde and related benzaldehyde derivatives:

*Estimated logP value based on alkyl chain length and hydrophobicity trends.

Structural and Functional Differences

Alkyl Chain Length vs. Polar Groups :

- This compound’s long heptyl chain enhances lipophilicity (higher logP ~5.2) compared to polar derivatives like 4-hydroxybenzaldehyde (logP 1.3) or 4-methoxybenzaldehyde (logP 1.5). This makes it suitable for hydrophobic matrices in liquid crystals .

- In contrast, 4-hydroxybenzaldehyde’s hydroxyl group enables hydrogen bonding, contributing to its higher melting point (116–118°C) and use in pharmaceuticals .

Phase Behavior :

Notes

Toxicological Data: Limited studies exist on this compound’s toxicity. General precautions for aldehydes (e.g., skin/eye irritation) should apply .

Research Gaps : Spectroscopic and structural studies of this compound are sparse compared to 4-hydroxybenzaldehyde, which has been analyzed via DFT/B3LYP computational methods .

Market Availability : this compound is less commercially prevalent than smaller alkyl derivatives, with niche use in advanced materials .

Biological Activity

4-Heptylbenzaldehyde is an aromatic aldehyde with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound has been studied for its antimicrobial, antioxidant, and anticancer properties. Below is a detailed overview of its biological activities, supported by research findings and data tables.

Chemical Structure and Properties

- Chemical Formula : C13H18O

- Molecular Weight : 206.28 g/mol

- CAS Number : 112-85-6

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Bacillus subtilis | 14 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The compound showed promising results, indicating its ability to neutralize free radicals.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

As observed, the antioxidant activity increases with concentration, highlighting its potential role in preventing oxidative stress-related diseases.

Anticancer Activity

Recent studies have explored the anticancer effects of this compound on various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of intrinsic pathways.

Case Study: Apoptosis Induction in Cancer Cells

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:

- Increased Caspase-3 Activity : Indicative of apoptosis induction.

- Decreased Cell Viability : A reduction in viable cells was observed after treatment with varying concentrations over a period of time.

Table 3: Effects on MCF-7 Cell Line

| Treatment Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Fold Increase) |

|---|---|---|

| Control | 100 | 1 |

| 25 | 75 | 2 |

| 50 | 50 | 4 |

| 100 | 30 | 6 |

These results suggest that higher concentrations of the compound significantly enhance apoptotic activity in cancer cells, making it a candidate for further investigation in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.